molecular formula C7HF7S B1298055 4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol CAS No. 651-84-3

4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol

Cat. No.: B1298055
CAS No.: 651-84-3
M. Wt: 250.14 g/mol
InChI Key: BXMOMKVOHOSVJH-UHFFFAOYSA-N
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Description

4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol is an organofluorine compound with the molecular formula C7HF7S It is characterized by the presence of four fluorine atoms and a trifluoromethyl group attached to a benzene ring, along with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol can be synthesized through several methods. One common approach involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with a thiol reagent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenethiol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving the use of specialized equipment and purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Reduced thiol derivatives.

Scientific Research Applications

4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms and trifluoromethyl group contribute to the compound’s stability and reactivity, influencing its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
  • Pentafluorobenzyl bromide

Uniqueness

4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol is unique due to the presence of both a thiol group and multiple fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF7S/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10/h15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMOMKVOHOSVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347262
Record name 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-84-3
Record name 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol
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4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol
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4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol
Reactant of Route 5
4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol
Reactant of Route 6
4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol

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